![molecular formula C13H15NO5 B3126621 4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid CAS No. 335212-82-3](/img/structure/B3126621.png)
4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid
Overview
Description
4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of a benzo[1,4]dioxine ring system, which is a bicyclic structure containing two oxygen atoms. The compound is used primarily in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid involves several steps. One common synthetic route starts with the preparation of the benzo[1,4]dioxine ring system. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting 2,3-dihydro-1,4-benzodioxin is then subjected to further reactions to introduce the carbonyl and amino groups. The final step involves the coupling of the benzo[1,4]dioxine derivative with butyric acid under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[1,4]dioxine ring can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in studies involving enzyme inhibition and receptor binding . The compound’s unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid can be compared to other compounds containing the benzo[1,4]dioxine ring system. Similar compounds include 2,3-dihydro-1,4-benzodioxin and its derivatives . These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)2-1-5-14-13(17)9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8H,1-2,5-7H2,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJCNVCTWWTOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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